molecular formula C12H7ClNNaO2 B1493841 Benzenone-indo-3'-chlorophenol Sodium Salt CAS No. 41350-02-1

Benzenone-indo-3'-chlorophenol Sodium Salt

Cat. No.: B1493841
CAS No.: 41350-02-1
M. Wt: 255.63 g/mol
InChI Key: NTMZACARFTYJPY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenone-indo-3’-chlorophenol Sodium Salt typically involves the reaction of 2-chloro-4-nitrophenol with sodium hydroxide, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with benzoquinone to form the final product .

Industrial Production Methods

Industrial production methods for Benzenone-indo-3’-chlorophenol Sodium Salt often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzenone-indo-3’-chlorophenol Sodium Salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of Benzenone-indo-3’-chlorophenol Sodium Salt involves its ability to undergo redox reactions. It acts as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in various analytical and biochemical applications. The molecular targets and pathways involved include interactions with enzymes and other redox-active molecules.

Comparison with Similar Compounds

Similar Compounds

  • o-Chlorophenol-indophenol Sodium Salt
  • Sodium Benzenone-indo-3’-chlorophenol

Uniqueness

Benzenone-indo-3’-chlorophenol Sodium Salt is unique due to its specific redox properties and its ability to act as a versatile redox indicator. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity under various conditions .

Properties

IUPAC Name

sodium;2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2.Na/c13-11-7-9(3-6-12(11)16)14-8-1-4-10(15)5-2-8;/h1-7,16H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMZACARFTYJPY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC(=C(C=C2)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClNNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659871
Record name Sodium 2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41350-02-1
Record name Sodium 2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloroindophenol Sodium Salt [Redox Indicator]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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